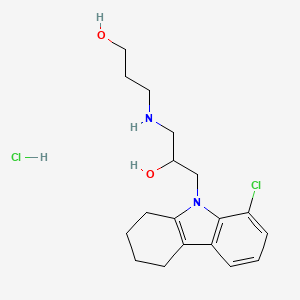
3-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)propan-1-ol hydrochloride is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)propan-1-ol hydrochloride typically involves several steps:
Initial Formation: : The process often begins with the preparation of 8-chloro-3,4-dihydro-1H-carbazol-9(2H)-one via cyclization of a suitable precursor.
Functional Group Addition: : Hydroxylation of the intermediate compound provides 2-hydroxypropyl functionalities.
Amine Introduction: : Subsequent reaction with appropriate amine sources introduces the amine groups.
Final Assembly: : The final hydrochloride salt is formed through reaction with hydrochloric acid.
Industrial Production Methods: Industrial production may employ variations of the above synthetic route, optimized for scale, yield, and purity. These could involve continuous flow reactors for improved efficiency and reduced production times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of corresponding oxo derivatives.
Reduction: : Reduction processes might yield fully saturated analogues.
Substitution: : The chloro group in the carbazole ring is a common site for nucleophilic substitution reactions, forming various derivatives.
Oxidation: : Uses reagents like potassium permanganate under basic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon.
Substitution: : Reactions with nucleophiles such as thiols or amines, often in the presence of a base like sodium hydroxide.
Oxidation: : Corresponding ketones or alcohols.
Reduction: : Fully saturated carbazole derivatives.
Substitution: : Variously substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used in organic synthesis as a precursor for more complex molecules.
Biology: Studies focus on its potential as a ligand for biological receptors or enzymes.
Medicine: Investigated for its pharmacological properties, potentially influencing neurological pathways.
Industry: Can be employed in the synthesis of specialty chemicals or materials with unique properties.
Mecanismo De Acción
Molecular Targets and Pathways: The compound's amine and hydroxyl groups allow it to interact with various biological targets, potentially modulating enzymatic activities or receptor functions. Its precise mechanism of action often involves binding to active sites, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds:
3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-1-amine
3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropylamine
Let me know if this hits the mark or if we need to tweak anything!
Propiedades
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2.ClH/c19-16-7-3-6-15-14-5-1-2-8-17(14)21(18(15)16)12-13(23)11-20-9-4-10-22;/h3,6-7,13,20,22-23H,1-2,4-5,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAPXRMTNUJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CNCCCO)O)C(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)
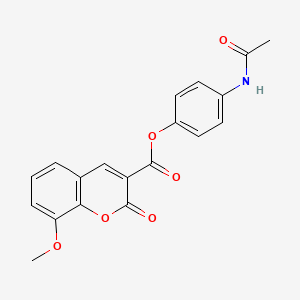


![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)
![3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2414830.png)

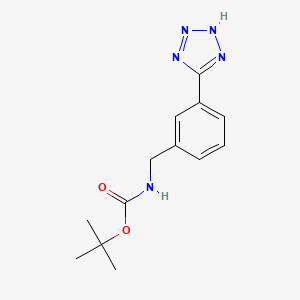
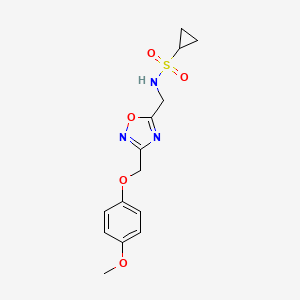
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)
![Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2414838.png)
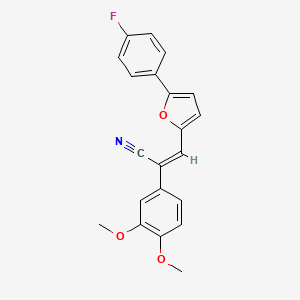
![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)
